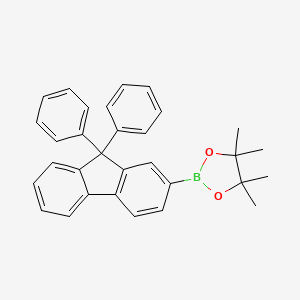

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Architecture and Stereochemistry

The compound features a fluorene core substituted at the 9-position with two phenyl groups and at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The molecular formula is C₃₁H₂₉BO₂ , with a molecular weight of 444.4 g/mol . The fluorene system adopts a planar conformation due to π-conjugation across its fused aromatic rings, while the dioxaborolane group forms a five-membered ring with boron in a trigonal planar geometry. The stereochemistry is influenced by steric hindrance from the tetramethyl groups on the dioxaborolane ring, which enforce a specific spatial arrangement that limits rotational freedom around the B–O bonds.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P1̅ for structurally analogous fluorene-boronate derivatives. Lattice parameters include a = 12.8189(8) Å, b = 13.4808(9) Å, c = 14.1592(12) Å, and angles α = 110.394°, β = 90.170°, γ = 115.623°. The fluorene plane aligns parallel to the crystallographic ab-plane, while the dioxaborolane ring exhibits intramolecular C–H⋯π interactions (e.g., C33–H33A⋯π interactions at 2.85 Å). These interactions stabilize the crystal packing through van der Waals forces and edge-to-face aromatic stacking.

Spectroscopic Profiling (NMR, IR, UV-Vis)

NMR Spectroscopy :

- ¹H NMR (CDCl₃): Aromatic protons resonate at δ 7.5–7.7 ppm (fluorene and phenyl groups), while methyl groups on the dioxaborolane ring appear as a singlet at δ 1.23 ppm.

- ¹³C NMR : The boron-bound carbon (C-B) is observed at δ 83.5 ppm, with aromatic carbons between δ 125–135 ppm.

- ¹¹B NMR : A sharp peak at δ 33.3 ppm confirms the tricoordinated boron environment.

IR Spectroscopy :

- B–O stretching vibrations at 1370 cm⁻¹ and aromatic C–H stretches at 3050 cm⁻¹ .

- Absence of O–H stretches (3200–3600 cm⁻¹) confirms the boronate ester structure.

UV-Vis Spectroscopy :

Thermodynamic and Kinetic Properties

The compound exhibits a melting point of 198–202°C and a predicted boiling point of 556°C at atmospheric pressure. It is soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water, consistent with its hydrophobic aromatic and alkyl substituents. Thermogravimetric analysis (TGA) shows decomposition onset at >300°C , indicating high thermal stability. Kinetic studies of transesterification reactions reveal a half-life of ~4 hours in methanol at 25°C, attributed to the steric protection of the boron center by tetramethyl groups.

Properties

IUPAC Name |

2-(9,9-diphenylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-26-25-17-11-12-18-27(25)31(28(26)21-24,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMUDHYVDPNPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462128-39-8 | |

| Record name | 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-diphenylfluorene with boronic acid derivatives. One common method includes the use of 2-bromo-9,9-diphenylfluorene as a starting material, which undergoes a palladium-catalyzed coupling reaction with bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates palladium-catalyzed cross-coupling reactions with aryl/vinyl halides, forming biaryl or styrene derivatives. This reaction is pivotal in constructing conjugated polymers for organic electronics .

Oxidation Reactions

The boronic ester can be oxidized to boronic acids or alcohols under controlled conditions .

| Reaction Parameters | Details |

|---|---|

| Reagents | H₂O₂ (aqueous), NaBO₃ |

| Conditions | Acidic or neutral pH, room temperature |

| Key Products | 9,9-Diphenyl-9H-fluoren-2-ylboronic acid |

Reduction Reactions

Reduction of the boronic ester yields borane derivatives, though this pathway is less commonly utilized .

| Reaction Parameters | Details |

|---|---|

| Reagents | LiAlH₄, NaBH₄ |

| Conditions | Anhydrous THF, 0–25°C |

| Key Products | Fluorene-borane adducts |

Comparative Reactivity with Analogues

The diphenyl-fluorene backbone enhances steric bulk and electronic stability compared to simpler boronic esters. Below is a reactivity comparison:

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds through various coupling reactions such as Suzuki-Miyaura cross-coupling. This is essential for synthesizing complex molecules found in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds |

| Negishi Coupling | Synthesis of aryl and vinyl compounds |

| Stille Coupling | Formation of carbon-carbon bonds with organotin reagents |

Medicinal Chemistry

In medicinal chemistry, this compound acts as a crucial building block for the synthesis of biologically active compounds. Its ability to enhance the efficiency of drug discovery processes makes it valuable in developing new therapeutic agents .

Case Study: Development of Anticancer Agents

Research has shown that derivatives of this compound can be used in the synthesis of anticancer agents by modifying its structure to improve biological activity and selectivity towards cancer cells .

Materials Science

The compound is also employed in the fabrication of advanced materials. It plays a role in creating polymers and nanomaterials that are essential for various applications including electronics and coatings. Its unique structural properties contribute to improved performance characteristics in these materials .

Table 2: Applications in Materials Science

| Material Type | Application |

|---|---|

| Polymers | Used as a monomer or crosslinking agent |

| Nanomaterials | Enhances electrical conductivity and stability |

Analytical Chemistry

In analytical chemistry, 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to prepare samples for various analytical techniques. This improves the detection and quantification of substances in environmental and biological samples .

Case Study: Environmental Monitoring

The compound has been used to develop methods for detecting pollutants in water samples through advanced chromatographic techniques .

Research and Development

This compound serves as a key component in numerous research projects aimed at exploring new chemical reactions and mechanisms. Its versatility allows scientists to innovate across multiple scientific fields .

Mechanism of Action

The mechanism of action of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in cross-coupling reactions and the development of sensors and probes.

Comparison with Similar Compounds

Similar Compounds

- 9,9-Diphenyl-9H-fluoren-2-ylboronic acid

- 9,9-Diphenyl-9H-fluoren-4-ylboronic acid

- Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)

Uniqueness

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with diphenyl substitution and a boronic ester group. This structure imparts high stability, fluorescence, and reactivity, making it particularly valuable in materials science and organic synthesis.

Biological Activity

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 462128-39-8) is a boron-containing organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

- Molecular Formula : C₃₁H₂₉BO₂

- Molecular Weight : 444.38 g/mol

- IUPAC Name : 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Purity : ≥97% (HPLC)

Biological Activity Overview

The biological activity of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored in various contexts:

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.

Protein Interaction Studies

Research utilizing chemoproteomics has shown that derivatives of this compound can selectively label proteins in cancer cells:

- Target Proteins : A study identified 24 proteins that were labeled by a subset of probes derived from similar boron-containing compounds. This suggests potential pathways through which these compounds can exert biological effects .

Case Studies and Research Findings

Safety and Handling

The safety profile of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates potential hazards:

- Hazard Statements : H302 (Harmful if swallowed)

- Precautionary Measures : Use protective gloves and eye protection when handling the compound.

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of dust or vapors.

- Ignition Sources : Keep away from heat/sparks/open flames (P210) .

- Pre-Experiment Review : Thoroughly read safety protocols (P201, P202) before use, including SDS documentation .

- Emergency Measures : Use dry chemical/sand for fire suppression; avoid water due to potential reactivity .

Q. What is the standard synthetic route for preparing this compound?

- Methodological Answer :

- Core Synthesis : Typically synthesized via Miyaura-Suzuki cross-coupling precursors. For example:

Start with 9,9-diphenylfluorene bromination at the 2-position.

Perform lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

- Purification : Recrystallization from THF/methanol yields high-purity crystals .

Q. How is purity assessed, and what analytical techniques are critical?

- Methodological Answer :

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted borolane derivatives .

- Spectroscopy : NMR confirms substitution patterns; NMR verifies boronate integrity .

- X-ray Diffraction : Single-crystal XRD resolves structural disorder in pinacolboronate groups .

Advanced Research Questions

Q. How do alkyl/aryl substituents on the fluorene backbone influence optoelectronic properties?

- Methodological Answer :

- Solubility vs. Packing : Bulky 9,9-diphenyl groups enhance solubility in organic solvents but reduce π-π stacking in thin films, critical for OLED efficiency .

- Electronic Effects : Electron-withdrawing substituents (e.g., halogens) lower LUMO levels, improving electron transport in OFETs .

- Experimental Design : Compare hole mobility via space-charge-limited current (SCLC) measurements in devices with varying substituents .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer :

- Disorder Management : In XRD refinement, apply SHELXL97 restraints to disordered pinacolboronate moieties (1:1 occupancy ratio) .

- Solvent Selection : THF/methanol mixtures promote slow crystallization, minimizing defects .

- Thermal Analysis : DSC identifies polymorphic transitions; annealing optimizes crystal packing .

Q. How can chain-growth polymerization be optimized for polyfluorene synthesis using this monomer?

- Methodological Answer :

- Catalyst Choice : Use Pd catalysts (e.g., tBuPPd(Ph)Br) in THF/NaCO (aq) at RT for controlled molecular weight distributions (Đ < 1.2) .

- Kinetic Control : Monitor conversion via GPC; linear -conversion plots confirm chain-growth mechanism .

- End-Group Analysis : MALDI-TOF MS identifies phenyl initiator fragments .

Q. What strategies mitigate competing side reactions during cross-coupling?

- Methodological Answer :

- Protecting Groups : Use pinacol boronate esters to prevent protodeboronation in acidic/aqueous conditions .

- Temperature Control : Slow addition of n-BuLi at −78°C minimizes homocoupling .

- Ligand Screening : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in Pd-catalyzed reactions .

Data Contradictions & Resolution

Discrepancies in reported crystallographic data for pinacolboronate derivatives

- Analysis :

- Disorder vs. Order : Some studies report fully ordered pinacol groups (e.g., 9,9-dioctyl derivatives), while others note rotational disorder .

- Resolution : Compare anisotropic displacement parameters (ADPs) across studies; apply dynamic NMR to assess room-temperature conformational flexibility .

Key Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.